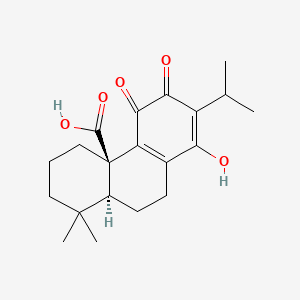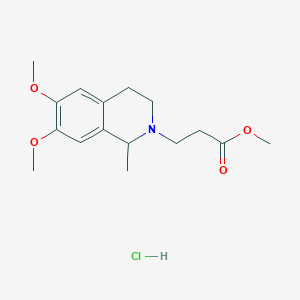
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-methyl-, methyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique isoquinoline structure, which is often associated with bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions can be done using methanol and a suitable catalyst.
Methylation: The methyl group at the 1 position is introduced using methyl iodide or a similar reagent.
Esterification: The propanoic acid group is esterified using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the isoquinoline ring.
Quinoline derivatives: These compounds have a similar aromatic ring structure but lack the specific methoxy and methyl groups present in the target compound.
Uniqueness
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
92595-51-2 |
|---|---|
Formule moléculaire |
C16H24ClNO4 |
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
methyl 3-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-11-13-10-15(20-3)14(19-2)9-12(13)5-7-17(11)8-6-16(18)21-4;/h9-11H,5-8H2,1-4H3;1H |
Clé InChI |
NRKOKAWAHJNGFP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1CCC(=O)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


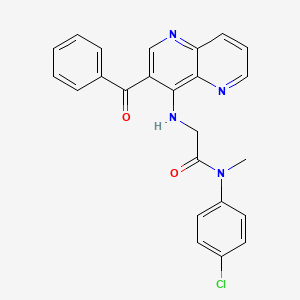
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
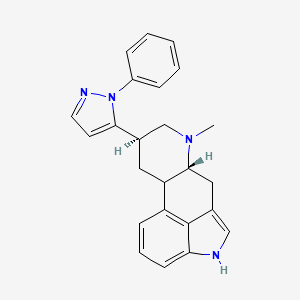

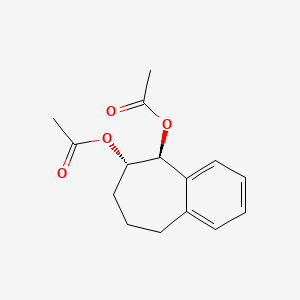

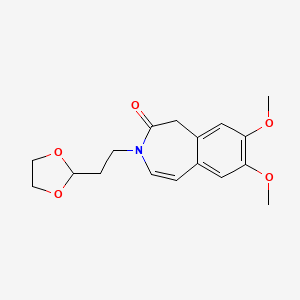


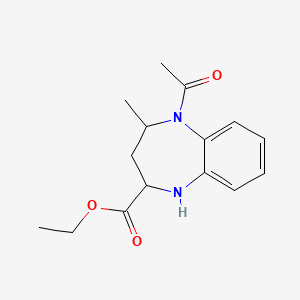
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)

